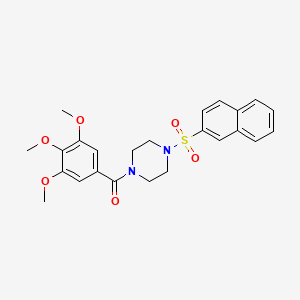
N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide
Overview
Description
N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide, also known as BRD3308, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide exerts its inhibitory effects on enzymes and proteins through binding to their active sites, thereby disrupting their normal function. For instance, this compound has been shown to bind to the bromodomains of BRD4, a protein involved in the regulation of gene transcription, and inhibit its activity. Similarly, this compound can also inhibit the activity of HDACs and PRMTs by binding to their active sites.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific enzyme or protein it targets. For instance, inhibition of HDACs by this compound can lead to the accumulation of acetylated histones, which can alter gene expression and cell differentiation. Inhibition of BRD4 by this compound can lead to the downregulation of oncogenes and anti-apoptotic genes, thereby inhibiting cancer cell growth. Inhibition of PRMTs by this compound can lead to the dysregulation of protein arginine methylation, which can affect various cellular processes, such as RNA processing and protein-protein interactions.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide in lab experiments is its potency and selectivity towards specific enzymes and proteins, which can lead to more accurate and reliable results. However, one limitation of using this compound is its potential off-target effects, which can affect the interpretation of experimental data. Additionally, the high cost and limited availability of this compound can also pose challenges for its use in lab experiments.
Future Directions
There are several future directions for the research and development of N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide. One direction is to further optimize its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and neurological disorders. Additionally, the development of more efficient and cost-effective synthesis methods for this compound can also facilitate its widespread use in research and drug development.
Scientific Research Applications
N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide has been shown to exhibit potent inhibitory activity against various enzymes and proteins, including but not limited to, histone deacetylases (HDACs), bromodomain-containing proteins (BRDs), and protein arginine methyltransferases (PRMTs). These enzymes and proteins are involved in the regulation of gene expression and protein function, making them attractive targets for drug discovery and development.
properties
IUPAC Name |
N-(4-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-12(2)11-17(18(24)22-14-9-7-13(21)8-10-14)23-19(25)15-5-3-4-6-16(15)20(23)26/h3-10,12,17H,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWQTWUXPXLNRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)Br)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[bis(2-hydroxyethyl)amino]-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide](/img/structure/B3944252.png)

![4-ethyl-2-methyl-5-({1-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3944280.png)
![3-[(4-bromophenyl)amino]-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one](/img/structure/B3944286.png)
![2,4-dichloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3944295.png)
![3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide](/img/structure/B3944300.png)
![2-[2-(3-methylphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3944304.png)
![3-benzyl-5-[2-(methylthio)ethyl]-2-thioxo-4-imidazolidinone](/img/structure/B3944314.png)
![N-(2-furylmethyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3944321.png)
![1-(2-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944324.png)
![N'-(3-chloro-4-fluorophenyl)-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-3-ylmethyl)malonamide](/img/structure/B3944325.png)
![8-ethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3944334.png)
![N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3944339.png)
![3,5-bis{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B3944348.png)